2-(Fluoromethyl)benzoic acid

概要

説明

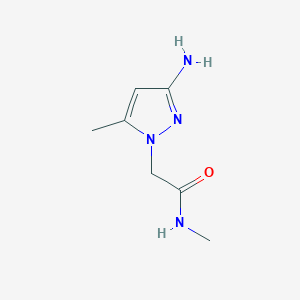

2-(Fluoromethyl)benzoic acid is an aromatic organic compound. It is one of three isomeric fluorobenzoic acids . The compound is an irritant and its metabolism has been studied extensively in the field of microbiology .

Synthesis Analysis

The synthesis of this compound has been a topic of interest in recent years. One approach involves the use of enzyme-catalyzed synthesis methods, where the direct formation of the C-F bond by fluorinase is considered the most effective and promising method . Another approach involves the use of polymerase-directed synthesis of 2′-fluoro modified DNA, using commercially available 2′-fluoronucleoside triphosphates .Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula CHFO . The average mass is 190.119 Da and the monoisotopic mass is 190.024170 Da . Further analysis of the structure can be done using various computational methods and molecular dynamics calculations .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple pathways. For example, one study found six possible reaction pathways of benzoic acid with hydroxyl radicals both in the gas phase and aqueous medium . Another study discussed the use of fluorinated benzoic acids as conservative tracers in petrochemical exploration and geochemical investigations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. For example, the presence of the fluorine atom can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .科学的研究の応用

Molecular Properties and Metabolism

2-(Fluoromethyl)benzoic acid is part of a group of substituted benzoic acids whose molecular properties and metabolism have been studied extensively. Research has revealed that phase II glucuronidation or glycine conjugation reactions dominate the metabolism of these compounds. The metabolic fate of compounds like this compound can be classified according to a set of physicochemical rules, offering insights into drug-metabolizing enzyme active sites and mechanisms of benzoate metabolism (Ghauri et al., 1992).

Uses in Food and Pharmaceuticals

Benzoic acid derivatives, including this compound, are commonly used as antibacterial and antifungal preservatives, as well as flavoring agents in food, cosmetics, hygiene, and pharmaceutical products. Their widespread use has led to their presence in various environmental matrices, making human exposure common and extensive (del Olmo, Calzada, & Nuñez, 2017).

Analytical and Environmental Applications

Fluorinated benzoic acids like this compound are important chemical tracers in hydrothermal, geothermal, leaching, and oilfield applications. They are favored for their non-toxicity and low detection limits, which are determined using advanced analytical techniques (Kumar & Sharma, 2021).

Synthetic and Chemical Research

This compound is used in chemical research, particularly in the synthesis of complex molecules. For instance, it serves as a starting material for the synthesis of specific benzoic acid derivatives, highlighting its significance in organic chemistry and pharmaceutical synthesis (Chen et al., 2002).

Safety and Hazards

将来の方向性

The future of 2-(Fluoromethyl)benzoic acid research lies in further understanding its synthesis, structure, and reactivity. There is also interest in exploring its potential applications in imaging, medicine, and materials science . Additionally, the significance of enzymatic methods for the synthesis of fluorinated compounds is being recognized, which could lead to the discovery or creation of excellent fluoride synthase in future research .

作用機序

Target of Action

It’s known that benzoic acid derivatives can interact with various enzymes and proteins within the cell . The introduction of a fluorine atom can enhance the compound’s performance and give it new functions .

Mode of Action

Fluorine’s high electronegativity and small size allow it to form strong bonds with other atoms, influencing the behavior of the molecule .

Biochemical Pathways

For instance, benzoic acid is involved in the shikimate pathway for the biosynthesis of phenolic acids

Pharmacokinetics

The presence of fluorine can enhance the bioavailability, stability, and activity of the compound, leading to a longer half-life .

Result of Action

It’s known that fluorinated compounds can have enhanced activity and stability, which could lead to more potent effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Fluoromethyl)benzoic acid. For instance, the presence of other compounds, pH levels, temperature, and other environmental conditions can affect the compound’s stability and its interactions with targets .

特性

IUPAC Name |

2-(fluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZRWXLKQLEWTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CF)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1378842-38-6 | |

| Record name | 2-(fluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

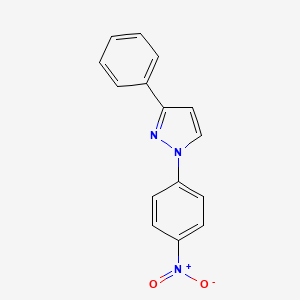

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B3236847.png)

![7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B3236874.png)

![Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B3236900.png)

![4-Hydroxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde](/img/structure/B3236947.png)